molecular formula C10H16N2O B2666779 N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine CAS No. 1187160-91-3

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine

Cat. No.: B2666779
CAS No.: 1187160-91-3
M. Wt: 180.251
InChI Key: PETQFRXJXPASQD-UHFFFAOYSA-N
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Description

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of scientific research.

Scientific Research Applications

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine typically involves the reaction of 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
  • 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
  • 8-oxa-3-azabicyclo[3.2.1]octane

Uniqueness

N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is unique due to its specific structure and the presence of the hydroxylamine functional group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h8-10,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETQFRXJXPASQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(=NO)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8-cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one (CAS no: 60206-33-9) (17.86 g, 108.08 mmol) in ethanol (500 mL) with pyridine (13.05 mL, 162.1 mmol) and hydroxylamine hydrochloride (9.764 g, 140.51 mmol) was refluxed overnight. Cooled to 23° C., filtered off, washed with ethanol and ether and dried in vacuum to give a white solid, which was suspended in 200 mL sat. Na2CO3 solution and extracted 3 times with dichloromethane, the combined organic layers were dried over Na2SO4, filtered off and evaporated totally, dried in high vacuum to give the title compound as white crystals (16.3 g, 84%); MS: m/e=181.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.05 mL
Type
reactant
Reaction Step One
Quantity
9.764 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
84%

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